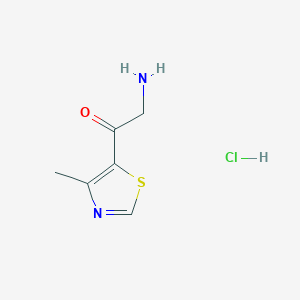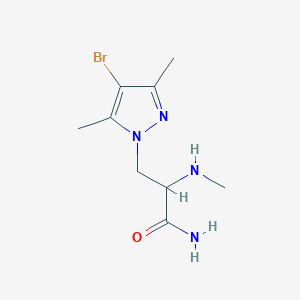![molecular formula C11H17N3 B15307032 1-[(3-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B15307032.png)
1-[(3-Methylpyridin-4-yl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Methylpyridin-4-yl)methyl]piperazine is a chemical compound with the molecular formula C10H15N3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions The compound is characterized by the presence of a methyl group attached to the pyridine ring, which is further connected to a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methylpyridin-4-yl)methyl]piperazine typically involves the reaction of 3-methylpyridine with piperazine under specific conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions
1-[(3-Methylpyridin-4-yl)methyl]piperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted piperazine compounds depending on the substituent introduced.
科学的研究の応用
1-[(3-Methylpyridin-4-yl)methyl]piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for various diseases.
作用機序
The mechanism of action of 1-[(3-Methylpyridin-4-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
1-Methyl-4-(3-methylpyridin-2-yl)piperazine: Similar structure with a different position of the methyl group on the pyridine ring.
3-Methyl-1-(3-methylpyridin-4-yl)piperazine: Another derivative with a similar core structure but different substitution pattern.
Uniqueness
1-[(3-Methylpyridin-4-yl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds may not .
特性
分子式 |
C11H17N3 |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
1-[(3-methylpyridin-4-yl)methyl]piperazine |
InChI |
InChI=1S/C11H17N3/c1-10-8-13-3-2-11(10)9-14-6-4-12-5-7-14/h2-3,8,12H,4-7,9H2,1H3 |
InChIキー |
FWMBTCNQLUBJGS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1)CN2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


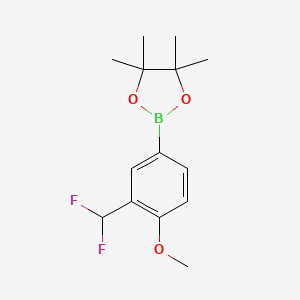
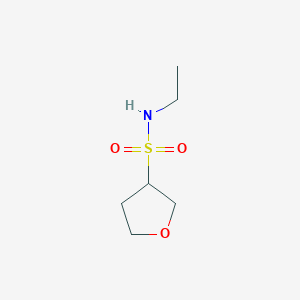
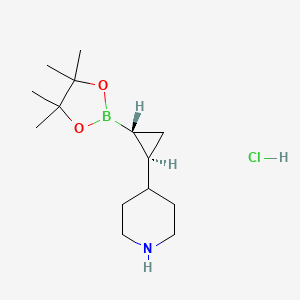
![tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B15306980.png)
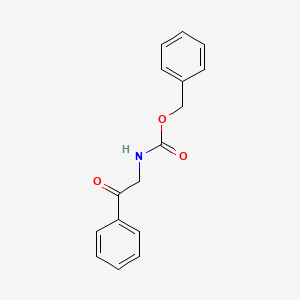
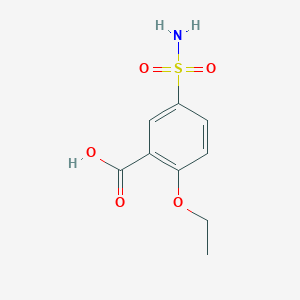
![Methyl8-amino-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride](/img/structure/B15306995.png)
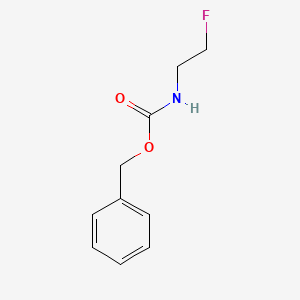

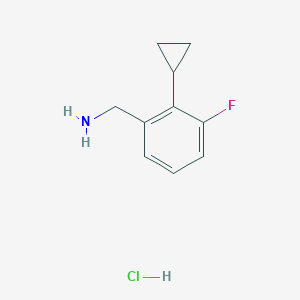
![rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans](/img/structure/B15307031.png)
![Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15307039.png)
